![molecular formula C16H38NO7P2- B12409966 [hydroxy(oxido)phosphoryl] hydrogen phosphate;tetrabutylazanium](/img/structure/B12409966.png)
[hydroxy(oxido)phosphoryl] hydrogen phosphate;tetrabutylazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Hydroxy(oxido)phosphoryl] hydrogen phosphate;tetrabutylazanium is a versatile chemical compound with significant potential in various scientific fields. This compound is known for its unique structure, which includes both hydroxyl and oxido groups, making it a valuable molecule for various applications in catalysis, energy storage, and material synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of [hydroxy(oxido)phosphoryl] hydrogen phosphate;tetrabutylazanium involves the reaction of pyrophosphoric acid with tetrabutylammonium hydroxide. The reaction typically occurs under controlled conditions, with the temperature maintained between 2-8°C to ensure the stability of the compound. The reaction can be represented as follows:
Pyrophosphoric acid+Tetrabutylammonium hydroxide→[Hydroxy(oxido)phosphoryl] hydrogen phosphate;tetrabutylazanium
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized to achieve high yield and purity, with careful control of temperature and pH levels. The compound is then purified through crystallization or other separation techniques to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
[Hydroxy(oxido)phosphoryl] hydrogen phosphate;tetrabutylazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: It can be reduced to form lower oxidation state phosphorus compounds.
Substitution: The hydroxyl and oxido groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various phosphorylated compounds, which are valuable intermediates in organic synthesis and industrial applications .
Scientific Research Applications
[Hydroxy(oxido)phosphoryl] hydrogen phosphate;tetrabutylazanium has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including esterification and hydrolysis.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme catalysis and metabolic pathways.
Medicine: It has potential therapeutic applications, including drug development and delivery systems.
Industry: The compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [hydroxy(oxido)phosphoryl] hydrogen phosphate;tetrabutylazanium involves its interaction with various molecular targets and pathways. The compound can act as a phosphorylating agent, transferring its phosphoryl group to other molecules. This process is crucial in many biochemical reactions, including signal transduction and energy transfer .
Comparison with Similar Compounds
Similar Compounds
- Phosphoric acid
- Pyrophosphoric acid
- Phosphonic acid
- Phosphinic acid
Uniqueness
[Hydroxy(oxido)phosphoryl] hydrogen phosphate;tetrabutylazanium is unique due to its combination of hydroxyl and oxido groups, which provide it with distinct chemical reactivity and versatility. Unlike other similar compounds, it offers a broader range of applications in catalysis, energy storage, and material synthesis .
Properties
Molecular Formula |
C16H38NO7P2- |
|---|---|
Molecular Weight |
418.42 g/mol |
IUPAC Name |
[hydroxy(oxido)phosphoryl] hydrogen phosphate;tetrabutylazanium |
InChI |
InChI=1S/C16H36N.H4O7P2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-8(2,3)7-9(4,5)6/h5-16H2,1-4H3;(H2,1,2,3)(H2,4,5,6)/q+1;/p-2 |
InChI Key |
IOFOEHXUKOLSKI-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.OP(=O)([O-])OP(=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409892.png)
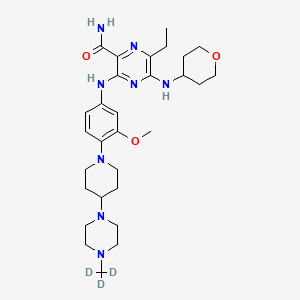
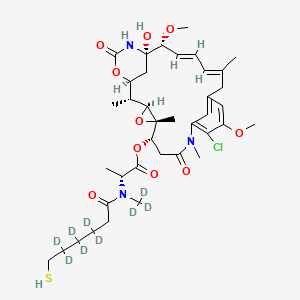
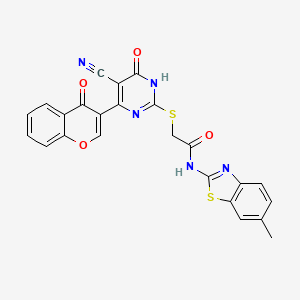
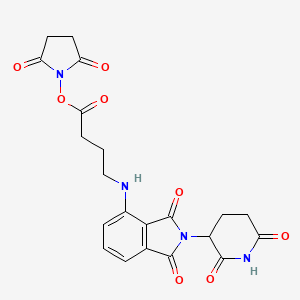
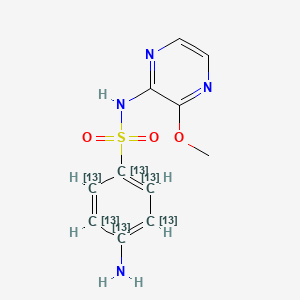
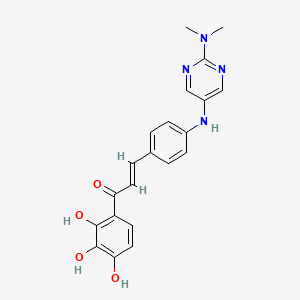
![9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12409932.png)
![1-[(2R,3S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12409934.png)
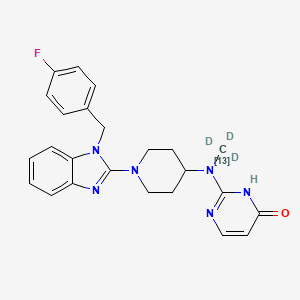

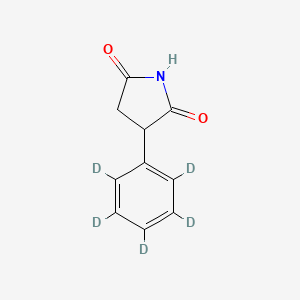
![(S)-10-((5-chloro-2-((3R,5S)-3-hydroxy-5-methylpiperidin-1-yl)pyrimidin-4-yl)amino)-2-cyclopropyl-3,3-difluoro-7-methyl-1,2,3,4-tetrahydro-[1,4]oxazepino[2,3-c]quinolin-6(7H)-one](/img/structure/B12409963.png)
